

Application of Ethyl 10-undecenoate in the synthesis of fragrances and flavors

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Compound of Interest

Compound Name: Ethyl 10-undecenoate

Cat. No.: B153637

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Application Notes: Ethyl 10-undecenoate in Fragrance & Flavor Synthesis

Introduction

Ethyl 10-undecenoate (CAS No. 692-86-4) is a versatile ester that serves a dual role in the fragrance and flavor industry.[1] Possessing a pleasant, warm, fruity-floral, and waxy aroma, it is utilized directly as a fragrance component in perfumes and cosmetics and as a flavoring agent in food products.[1][2][3] More significantly, its terminal double bond and ester functionality make it a valuable C11 building block and intermediate for the synthesis of high-impact aroma chemicals, such as macrocyclic musks and potent fruity lactones.[1] Its stability, reactivity, and bio-based origin (often derived from castor oil) make it a compound of great interest to researchers and synthetic chemists in the field.

Physicochemical and Organoleptic Properties

Ethyl 10-undecenoate is a colorless to pale yellow liquid with well-defined physical and sensory characteristics. These properties are crucial for its application both as a direct fragrance ingredient and as a starting material for chemical synthesis.

Table 1: Physicochemical Properties of **Ethyl 10-undecenoate**

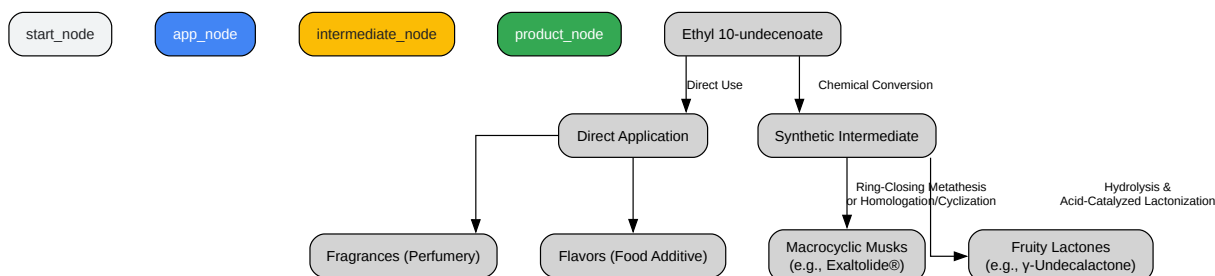
Property	Value	Reference(s)
Molecular Formula	C13H24O2	
Molecular Weight	212.33 g/mol	
CAS Number	692-86-4	
FEMA Number	2461	
Appearance	Clear, colorless to pale yellow liquid	
Boiling Point	257 - 260 °C at 760 mmHg	
Density	0.877 - 0.879 g/mL at 25 °C	
Refractive Index	1.436 - 1.446 at 20 °C	
Purity (by GC)	≥97%	

Table 2: Organoleptic Profile of **Ethyl 10-undecenoate**

Profile	Descriptors	Reference(s)
Odor Type	Fatty, Fruity, Waxy	
Odor Description	Waxy, fruity, clean, creamy, soapy, with nuances of cognac and wine.	
Taste Description	Fatty, waxy, green with fruity nuances at 50 ppm.	
Substantivity	~20 hours on a smelling strip	

Synthetic Applications & Protocols

Ethyl 10-undecenoate's true value lies in its role as a versatile precursor for high-value fragrance and flavor compounds. Its linear C11 chain with a terminal olefin is ideal for cyclization and functional group transformation reactions.

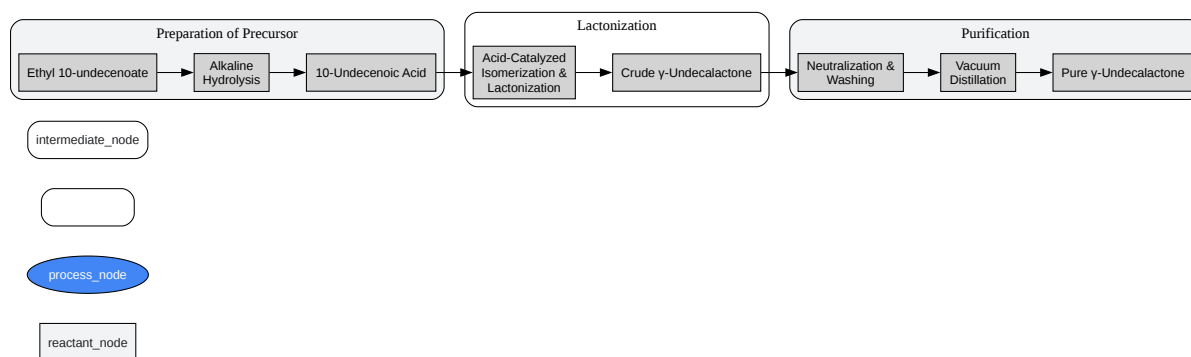


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Figure 1. Synthetic utility of **Ethyl 10-undecenoate**.

Synthesis of γ-Undecalactone (Aldehyde C-14)

γ-Undecalactone, famously known by its trade name Aldehyde C-14, is a powerful fragrance ingredient with a characteristic creamy, fatty, and intense peach aroma. It is synthesized via the acid-catalyzed intramolecular cyclization (lactonization) of undecylenic acid. **Ethyl 10-undecenoate** can be readily hydrolyzed to 10-undecenoic acid, which then serves as the direct precursor.



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Figure 2. Experimental workflow for the synthesis of γ-Undecalactone.

Experimental Protocol: Synthesis of γ-Undecalactone

This protocol is adapted from established industrial processes involving the acid-catalyzed cyclization of undecylenic acid.

Step 1: Hydrolysis of Ethyl 10-undecenoate (Optional) If starting from **Ethyl 10-undecenoate**, it must first be converted to 10-undecenoic acid.

- In a round-bottom flask equipped with a reflux condenser, dissolve **Ethyl 10-undecenoate** (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.0 eq).
- Heat the mixture to reflux for 2-4 hours until the ester is fully saponified.

- Cool the reaction mixture to room temperature and acidify with hydrochloric acid until the pH is ~2, precipitating the 10-undecenoic acid.
- Extract the acid with a suitable organic solvent (e.g., toluene), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 10-undecenoic acid.

Step 2: Lactonization

- Charge a glass-lined reactor with 10-undecenoic acid (1.0 eq).
- Under constant stirring and cooling, slowly add 92% sulfuric acid (approx. 0.5 parts by weight relative to the undecenoic acid), ensuring the temperature does not exceed 50°C.
- Slowly heat the mixture to 95-100°C and maintain this temperature for up to 20 hours. The reaction mixture will darken, and SO₂ may be evolved.
- After the reaction is complete, cool the mixture to 50°C.

Step 3: Work-up and Purification

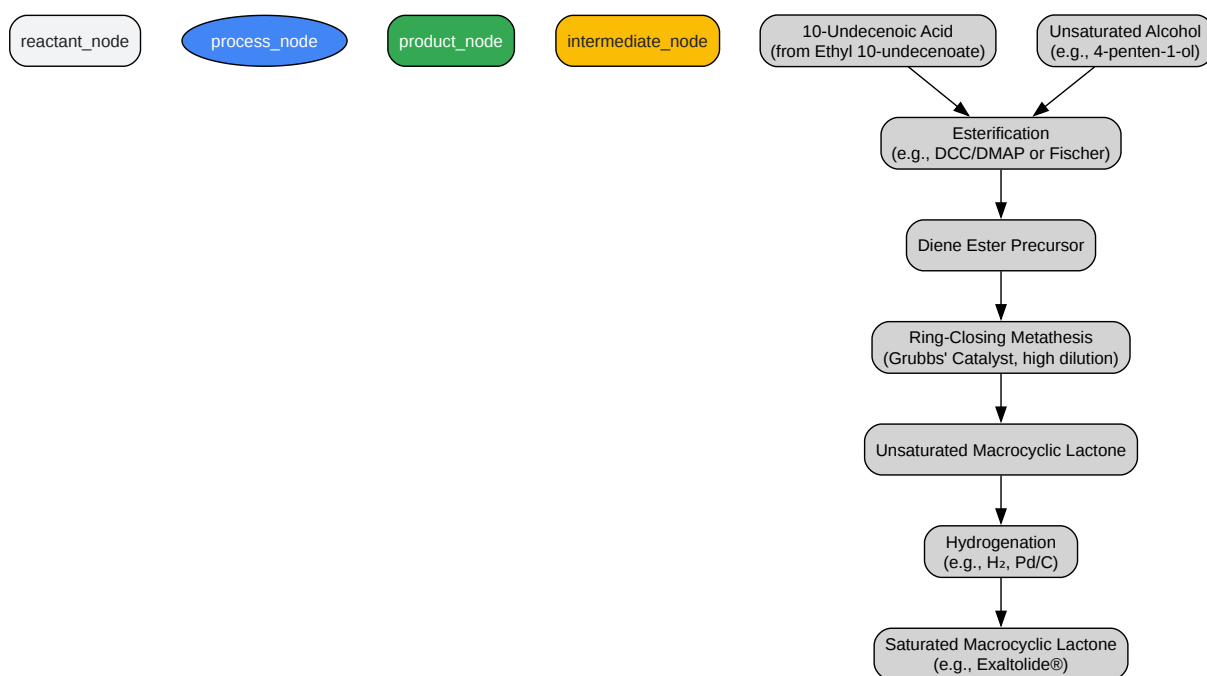
- Quench the reaction by slowly adding an equal volume of cold water, followed by stirring for 30 minutes.
- Dilute the mixture with toluene and transfer to a separatory funnel. The organic layer contains the crude lactone.
- Wash the organic layer sequentially with water, a 10% sodium carbonate solution to remove unreacted acid, and finally with brine until neutral.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to yield γ -undecalactone of high fragrance quality.

Table 3: Summary of Reaction Parameters for γ -Undecalactone Synthesis

Parameter	Condition / Reagent	Purpose	Reference(s)
Starting Material	10-Undecenoic Acid	C11 fatty acid precursor	
Catalyst	92% Sulfuric Acid	Promotes isomerization and lactonization	
Temperature	95 - 100 °C	Optimal for cyclization	
Reaction Time	~20 hours	To ensure complete conversion	
Yield	~40-45% (fragrance quality)	Typical industrial yield after purification	

Synthesis of Macrocyclic Musks via Ring-Closing Metathesis (RCM)

Macrocyclic musks are highly valued for their sophisticated and persistent aromas. **Ethyl 10-undecenoate** is an excellent starting point for creating the long-chain precursors needed for macrocyclization. Ring-closing metathesis (RCM) using catalysts like the Grubbs' catalyst is a powerful modern method for forming these large rings. A common strategy involves creating a long-chain diene ester from two molecules derived from undecenoic acid or by esterifying undecenoic acid with an unsaturated alcohol.



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Figure 3. General workflow for Macrocyclic Musk synthesis via RCM.

Experimental Protocol: Synthesis of a Macrocyclic Lactone (Illustrative)

This protocol outlines a general, two-step approach to synthesize a macrocyclic lactone from 10-undecenoic acid.

Step 1: Synthesis of the Diene Ester Precursor

- In a flask, combine 10-undecenoic acid (1.0 eq), an unsaturated alcohol such as 4-penten-1-ol (1.1 eq), and a non-polar solvent like dichloromethane.
- Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) for Fischer esterification, or use a coupling agent like DCC with a DMAP catalyst for milder conditions.
- If using Fischer esterification, heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.
- Monitor the reaction by TLC or GC. Upon completion, cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the resulting diene ester by column chromatography (silica gel) to achieve high purity.

Step 2: Ring-Closing Metathesis (RCM) and Reduction

- Prepare a highly dilute solution of the diene ester precursor in a dry, degassed solvent such as toluene or dichloromethane (concentration typically 0.001–0.01 M to favor intramolecular cyclization).
- Add a solution of a Grubbs' catalyst (1st or 2nd generation, 1-5 mol%) to the diene solution under an inert atmosphere (e.g., argon).
- Heat the mixture to reflux (40-80°C depending on solvent and catalyst) and monitor the reaction for the disappearance of the starting material and the formation of the macrocycle.
- Upon completion, quench the reaction, concentrate the solvent, and purify the crude unsaturated macrocyclic lactone by column chromatography.
- Dissolve the purified unsaturated lactone in a solvent like ethanol or ethyl acetate.
- Add a catalytic amount of palladium on carbon (10% Pd/C).
- Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the double bond is fully saturated.
- Filter the catalyst through Celite®, concentrate the solvent, and perform a final purification (e.g., Kugelrohr distillation) to obtain the pure saturated macrocyclic musk.

Table 4: Key Parameters for Macrocyclic Lactone Synthesis via RCM

Parameter	Condition / Reagent	Purpose	Reference(s)
Precursor	Long-chain diene ester	Contains two terminal olefins for RCM	
Key Reaction	Ring-Closing Metathesis (RCM)	Forms the macrocyclic ring	
Catalyst	Grubbs' Ruthenium Catalyst	Efficiently catalyzes olefin metathesis	
Concentration	High Dilution (<0.01 M)	Favors intramolecular vs. intermolecular reaction	
Final Step	Hydrogenation	Saturates the double bond for a stable musk odor	

Conclusion

Ethyl 10-undecenoate is a cornerstone molecule in the modern fragrance and flavor industry. Its inherent pleasant scent allows for its direct inclusion in formulations, while its chemical structure provides a gateway to synthesizing some of the most sought-after aroma chemicals. The protocols for producing γ -undecalactone and macrocyclic musks highlight the strategic importance of this C11 building block, enabling the creation of compounds with immense olfactory and commercial value. The continued development of efficient catalytic methods, such as olefin metathesis, will further expand the synthetic utility of **Ethyl 10-undecenoate** in creating novel and sustainable fragrance and flavor ingredients.

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